![molecular formula C17H16N2O2 B3035122 5-Acetyl-2-(3,5-dimethylphenoxy)-6-methylnicotinonitrile CAS No. 303146-70-5](/img/structure/B3035122.png)
5-Acetyl-2-(3,5-dimethylphenoxy)-6-methylnicotinonitrile
Overview
Description
5-Acetyl-2-(3,5-dimethylphenoxy)-6-methylnicotinonitrile (5-Acetyl-2-DMPN) is a synthetic molecule with potential applications in the fields of biochemistry, physiology, and scientific research. It is a derivative of nicotinonitrile, a nitrogen-containing compound found in some plants and bacteria. 5-Acetyl-2-DMPN is a versatile molecule with a wide range of applications, from drug design to scientific research.
Scientific Research Applications
5-Acetyl-2-DMPN has been used as a substrate for the study of enzyme activity in biochemical and physiological research. It has been used to study the activity of enzymes involved in the metabolism of nicotine, such as cytochrome P450 enzymes. It has also been used to study the binding of ligands to nicotinic acetylcholine receptors, which are involved in the regulation of neurotransmitter release in the brain.
Mechanism of Action
5-Acetyl-2-DMPN is an acetylated derivative of nicotine, a naturally occurring alkaloid found in some plants and bacteria. It is thought to act as an agonist of nicotinic acetylcholine receptors, which are involved in the regulation of neurotransmitter release in the brain. The exact mechanism of action of 5-Acetyl-2-DMPN is not fully understood, but it is believed to act as a modulator of neurotransmitter release.
Biochemical and Physiological Effects
5-Acetyl-2-DMPN has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of enzymes involved in the metabolism of nicotine, such as cytochrome P450 enzymes. It has also been shown to have an effect on the release of neurotransmitters in the brain, as well as having an effect on the regulation of gene expression.
Advantages and Limitations for Lab Experiments
5-Acetyl-2-DMPN has several advantages for laboratory experiments. It is a relatively stable molecule and can be easily synthesized in the laboratory. It is also a relatively non-toxic molecule, making it safe to use in experiments. However, there are some limitations to its use. It is not as effective as some other compounds in binding to nicotinic acetylcholine receptors, and its effects on gene expression are not as pronounced as some other compounds.
Future Directions
There are several potential future directions for research involving 5-Acetyl-2-DMPN. One potential direction is the development of novel compounds based on the structure of 5-Acetyl-2-DMPN. Another potential direction is further research into the effects of 5-Acetyl-2-DMPN on gene expression and the regulation of neurotransmitter release in the brain. Additionally, further research into the binding of 5-Acetyl-2-DMPN to nicotinic acetylcholine receptors could yield valuable insights into the mechanism of action of this compound. Finally, further research into the metabolic pathways involved in the metabolism of 5-Acetyl-2-DMPN could lead to the development of more effective drugs.
properties
IUPAC Name |
5-acetyl-2-(3,5-dimethylphenoxy)-6-methylpyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-10-5-11(2)7-15(6-10)21-17-14(9-18)8-16(13(4)20)12(3)19-17/h5-8H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEORPXLZYPVQGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=NC(=C(C=C2C#N)C(=O)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901170079 | |
Record name | 5-Acetyl-2-(3,5-dimethylphenoxy)-6-methyl-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901170079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-2-(3,5-dimethylphenoxy)-6-methylnicotinonitrile | |
CAS RN |
303146-70-5 | |
Record name | 5-Acetyl-2-(3,5-dimethylphenoxy)-6-methyl-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303146-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Acetyl-2-(3,5-dimethylphenoxy)-6-methyl-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901170079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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